molecular formula C10H8N4S2 B3117802 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine CAS No. 227177-99-3

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B3117802
CAS No.: 227177-99-3
M. Wt: 248.3 g/mol
InChI Key: OBZFZVAGLQKDRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of benzothiazole derivatives with thiadiazole derivatives under specific conditions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c11-10-14-13-9(16-10)5-8-12-6-3-1-2-4-7(6)15-8/h1-4H,5H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFZVAGLQKDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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